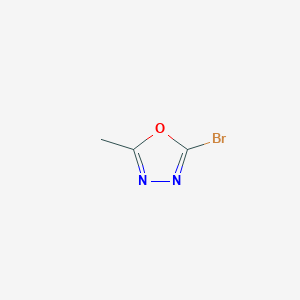

2-bromo-N-(2-ethylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

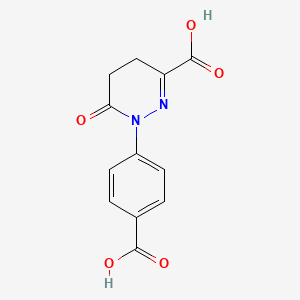

2-bromo-N-(2-ethylphenyl)propanamide, also known as 2-bromo-N-ethylbenzamide, is a brominated amide that has been used in a variety of scientific research applications, including organic synthesis, drug discovery and development, and biochemistry. It is a colorless solid that has a melting point of 109-110°C. 2-bromo-N-(2-ethylphenyl)propanamide is a versatile reagent that has been used in a wide range of synthetic organic chemistry applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Fluorescent ATRP Initiator

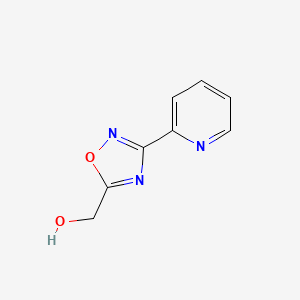

2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and characterized, demonstrating its efficiency as a fluorescent ATRP initiator in the polymerization of acrylates. This highlights its potential role in advanced polymer synthesis techniques, offering insights into the molecular structure and fluorescence properties for polymer research applications (Kulai & Mallet-Ladeira, 2016).

Reactivity and Product Selectivity

The reactivity of similar compounds, specifically 3-bromo-N-(p-bromophenyl)propanamide, with different bases has been studied, revealing two possible deprotonation sites leading to the selective formation of β-lactams or acrylanilides. This research provides valuable data on controlling reaction pathways to obtain desired products from β-bromopropanamide derivatives, which could be beneficial in the synthesis of biologically active compounds or materials (Pandolfi et al., 2019).

Molecular Properties and Isomerization Studies

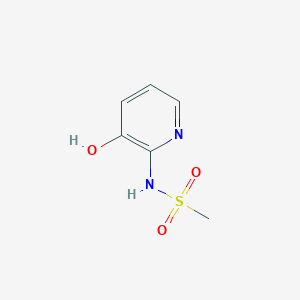

An investigation into the molecular properties of two paracetamol analogues, including a compound structurally similar to 2-bromo-N-(2-ethylphenyl)propanamide, used spectroscopic and computational approaches to assess intramolecular interactions, isomerization, and vibrational frequencies. This study contributes to understanding the molecular behavior of bromo-propanamide derivatives and their potential applications in drug design and molecular engineering (Viana et al., 2016).

Antimicrobial Properties

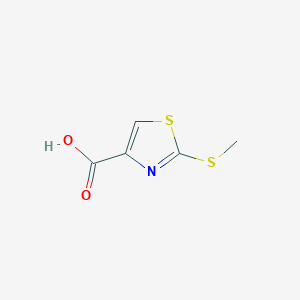

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which includes structures analogous to 2-bromo-N-(2-ethylphenyl)propanamide, explored their synthesis, cyclization, and antimicrobial properties. The study highlights the potential of such compounds in developing new antimicrobial agents, offering a pathway for the creation of novel drugs to combat resistant bacterial and fungal strains (Baranovskyi et al., 2018).

Propiedades

IUPAC Name |

2-bromo-N-(2-ethylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJAXGNJDOGSJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-ethylphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)

![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)